3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-nitrobenzoate
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Overview
Description
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-nitrobenzoate is a complex organic compound that features a benzothiazole ring fused with a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-nitrobenzoate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where the amino group of the benzothiazole reacts with a propyl halide under basic conditions.
Esterification with 3-Nitrobenzoic Acid: The final step involves esterification, where the propylamine derivative reacts with 3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Scientific Research Applications
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a Kv1.3 ion channel inhibitor, which could be useful in treating autoimmune diseases.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-nitrobenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide .
- 4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-benzothiazol-3-yl)propylamide .
Uniqueness
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-nitrobenzoate is unique due to its combination of a benzothiazole ring and a nitrobenzoate moiety, which imparts distinct electronic and steric properties. This makes it particularly effective as an ion channel inhibitor and in other specialized applications .
Properties
Molecular Formula |
C17H15N3O6S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3-nitrobenzoate |
InChI |
InChI=1S/C17H15N3O6S/c21-17(12-5-3-6-13(11-12)20(22)23)26-10-4-9-18-16-14-7-1-2-8-15(14)27(24,25)19-16/h1-3,5-8,11H,4,9-10H2,(H,18,19) |
InChI Key |
IRSNPIQVUDXTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NS2(=O)=O |
Origin of Product |
United States |
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